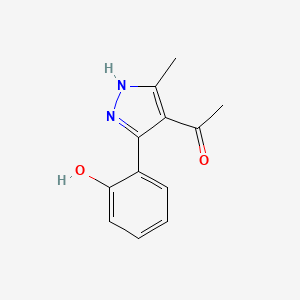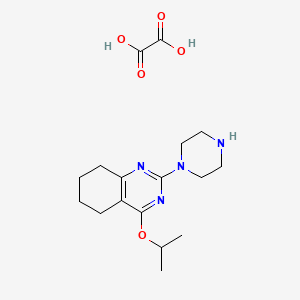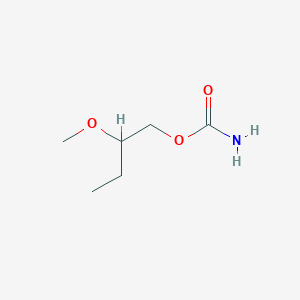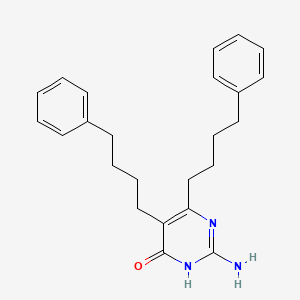
4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)- is a complex organic compound with a pyrimidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)- typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidinone core, followed by the introduction of amino and phenylbutyl groups through various substitution reactions. Common reagents used in these reactions include amines, phenylbutyl halides, and catalysts to facilitate the substitution process. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of 4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and often require further research to fully elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Pyrimidinone, 2-amino-5,6-dimethyl-: Similar core structure but with dimethyl groups instead of phenylbutyl groups.
4(3H)-Pyrimidinone, 2-amino-5,6-diphenyl-: Contains diphenyl groups, leading to different chemical properties.
Uniqueness
4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)- is unique due to the presence of the phenylbutyl groups, which enhance its lipophilicity and potential interactions with biological membranes. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
| 7752-60-5 | |
Formule moléculaire |
C24H29N3O |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-amino-4,5-bis(4-phenylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H29N3O/c25-24-26-22(18-10-8-16-20-13-5-2-6-14-20)21(23(28)27-24)17-9-7-15-19-11-3-1-4-12-19/h1-6,11-14H,7-10,15-18H2,(H3,25,26,27,28) |
Clé InChI |
JKYXLBGHVZYXOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCC2=C(N=C(NC2=O)N)CCCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



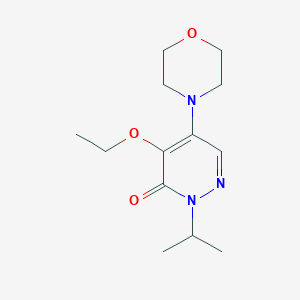
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
